molecular formula C8H4F4N2O B13431787 2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile

2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile

Katalognummer: B13431787
Molekulargewicht: 220.12 g/mol
InChI-Schlüssel: VVRLCFLVYSNQDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H5F4N2O It is characterized by the presence of an amino group, a fluoro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a fluorobenzonitrile derivative. One common method involves the reaction of 2-amino-6-fluorobenzonitrile with trifluoromethoxy reagents under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to antagonize voltage-dependent sodium channels, which can be exploited for their neuroprotective effects . The compound may also interact with other ion channels and receptors, influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-6-fluoro-4-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C8H4F4N2O

Molekulargewicht

220.12 g/mol

IUPAC-Name

2-amino-6-fluoro-4-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H4F4N2O/c9-6-1-4(15-8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2

InChI-Schlüssel

VVRLCFLVYSNQDP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1N)C#N)F)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.